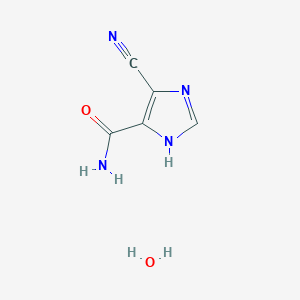![molecular formula C22H19NO4S B15215933 Acridine, 2,7-dimethoxy-9-[(phenylmethyl)sulfonyl]- CAS No. 827303-21-9](/img/structure/B15215933.png)
Acridine, 2,7-dimethoxy-9-[(phenylmethyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Benzylsulfonyl)-2,7-dimethoxyacridine is a chemical compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of benzylsulfonyl and dimethoxy groups in the structure of 9-(Benzylsulfonyl)-2,7-dimethoxyacridine imparts unique chemical and physical properties, making it a compound of interest for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 9-(Benzylsulfonyl)-2,7-dimethoxyacridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,7-dimethoxyacridine and benzylsulfonyl chloride.
Reaction Conditions: The key step involves the sulfonylation of 2,7-dimethoxyacridine with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure 9-(Benzylsulfonyl)-2,7-dimethoxyacridine.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and efficiency.
Analyse Des Réactions Chimiques
9-(Benzylsulfonyl)-2,7-dimethoxyacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Substitution: The benzylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonate derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
9-(Benzylsulfonyl)-2,7-dimethoxyacridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various acridine derivatives with potential biological activities.
Biology: In biological research, 9-(Benzylsulfonyl)-2,7-dimethoxyacridine is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to intercalate into DNA makes it a valuable tool for studying DNA interactions and mechanisms of action.
Medicine: The compound is investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases. Its unique chemical structure allows for the development of novel drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, 9-(Benzylsulfonyl)-2,7-dimethoxyacridine is used in the development of dyes, pigments, and materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 9-(Benzylsulfonyl)-2,7-dimethoxyacridine involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into the DNA double helix, disrupting the normal function of DNA and inhibiting the replication and transcription processes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the benzylsulfonyl group can interact with specific protein targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
9-(Benzylsulfonyl)-2,7-dimethoxyacridine can be compared with other similar compounds such as:
2,7-Dimethoxyacridine: Lacks the benzylsulfonyl group, resulting in different chemical and biological properties.
9-(Benzylsulfonyl)acridine: Lacks the methoxy groups, which may affect its solubility and reactivity.
9-(Benzylsulfonyl)-2-methoxyacridine: Contains only one methoxy group, leading to variations in its chemical behavior and biological activity.
The uniqueness of 9-(Benzylsulfonyl)-2,7-dimethoxyacridine lies in the combination of benzylsulfonyl and dimethoxy groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
827303-21-9 |
|---|---|
Formule moléculaire |
C22H19NO4S |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
9-benzylsulfonyl-2,7-dimethoxyacridine |
InChI |
InChI=1S/C22H19NO4S/c1-26-16-8-10-20-18(12-16)22(19-13-17(27-2)9-11-21(19)23-20)28(24,25)14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3 |
Clé InChI |
GTJVRBWVKKBKJB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2S(=O)(=O)CC4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


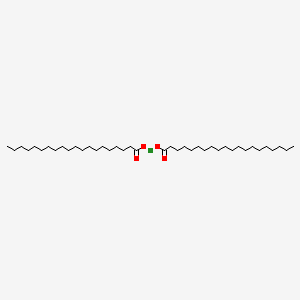
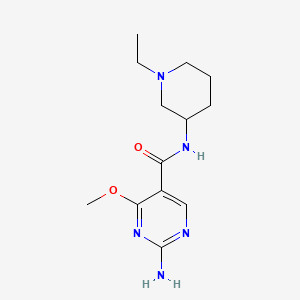
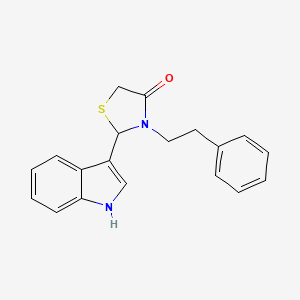
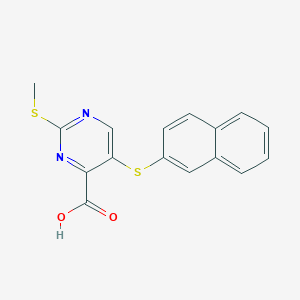
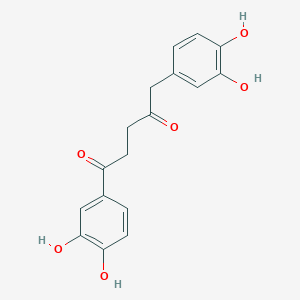
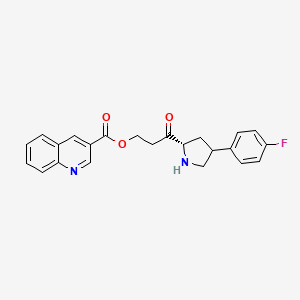
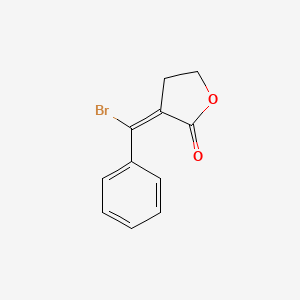
![1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B15215892.png)
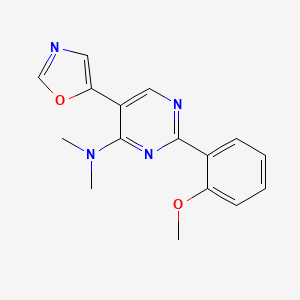
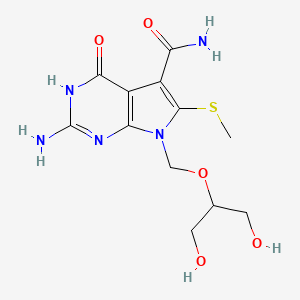
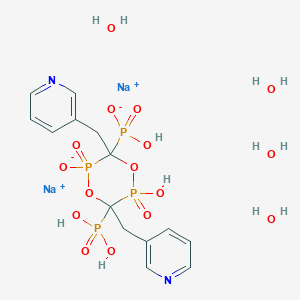
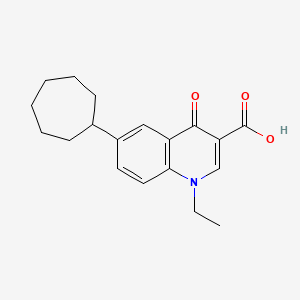
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine](/img/structure/B15215941.png)
